molecular formula C11H8N2O3 B15059122 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol

Cat. No.: B15059122
M. Wt: 216.19 g/mol
InChI Key: OMTBOVRULKEYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol can be achieved through several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the formation of the 1,2,4-oxadiazole motif without the need for protective groups. The reaction scope includes various substituents in the aromatic ring and at the amide nitrogen atom, resulting in moderate to excellent yields .

Chemical Reactions Analysis

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carboxylic acids, acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with carboxylic acids can lead to the formation of corresponding amides, while reactions with acyl chlorides can produce acylated derivatives .

Scientific Research Applications

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol has several scientific research applications. It is used in the development of antimicrobial agents due to its unique structural features . The compound has shown potential in the treatment of infectious diseases, including bacterial and viral infections . Additionally, it is utilized in the synthesis of fluorescent dyes, OLEDs, and sensors . The compound’s versatility makes it valuable in the fields of organic and medicinal chemistry.

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-3-ol

InChI

InChI=1S/C11H8N2O3/c1-6-12-11(16-13-6)10-9(14)7-4-2-3-5-8(7)15-10/h2-5,14H,1H3

InChI Key

OMTBOVRULKEYGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=C(C3=CC=CC=C3O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.